![molecular formula C21H22N2O3S B2993443 3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one CAS No. 1396711-06-0](/img/structure/B2993443.png)
3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one
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Description
3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A range of studies have synthesized and evaluated derivatives of the compound for their antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi, showing promising therapeutic intervention potentials for microbial diseases (Desai et al., 2013; Halve et al., 2007). These compounds have shown significant activity against pathogens like Bacillus anthracis, Staphylococcus aureus, and Candida albicans, underlining their potential as antimicrobial agents.
Anticancer and Anti-inflammatory Applications
Further research has expanded into the synthesis of novel derivatives with potent anti-inflammatory and analgesic properties. For example, derivatives derived from visnaginone and khellinone have been reported to exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential use as novel drugs for these conditions (Abu‐Hashem et al., 2020).
Antidiabetic Applications
Compounds isolated from Roylea cinerea, including derivatives of the mentioned compound, have demonstrated antidiabetic efficacy in both in vitro and in vivo studies, significantly reducing blood glucose levels in diabetic rats (Bhatt et al., 2018). These findings support the traditional use of R. cinerea in Ayurvedic medicine for diabetes management.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-4-3-5-18-20(14)22-21(27-18)26-17-12-23(13-17)19(24)11-8-15-6-9-16(25-2)10-7-15/h3-7,9-10,17H,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXTFYGPQNOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one |
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